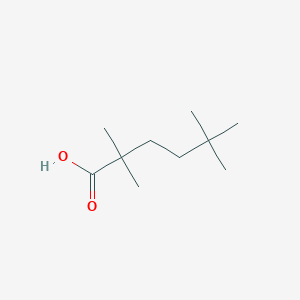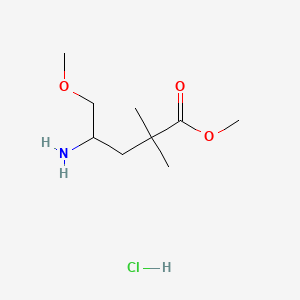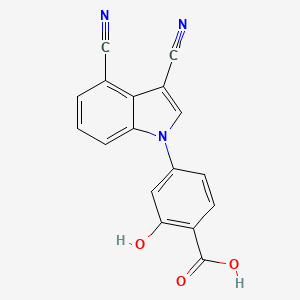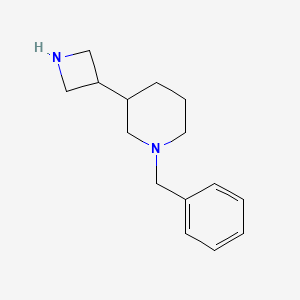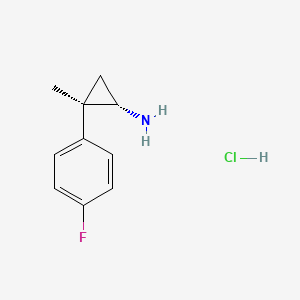
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a cyclopropane ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine and hydrochloride groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
科学研究应用
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- rac-(1R,2S)-2-(4-chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(4-bromophenyl)-2-methylcyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(4-methylphenyl)-2-methylcyclopropan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The fluorine atom can influence the compound’s reactivity, stability, and overall biological activity, distinguishing it from its analogs with different substituents.
属性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC 名称 |
(1S,2R)-2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-,10+;/m0./s1 |
InChI 键 |
BKDSKWGVLWVSTI-BAUSSPIASA-N |
手性 SMILES |
C[C@@]1(C[C@@H]1N)C2=CC=C(C=C2)F.Cl |
规范 SMILES |
CC1(CC1N)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)
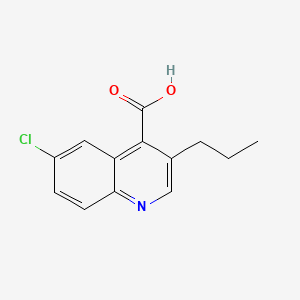
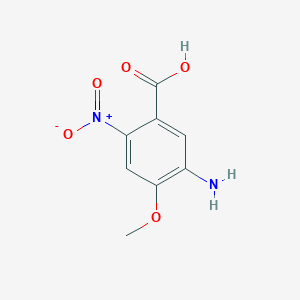

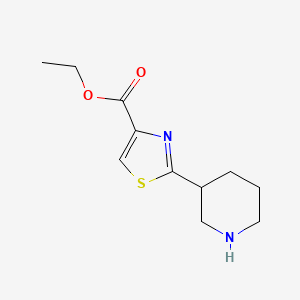
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)

